2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
The compound 2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a structurally complex acetamide derivative featuring a 4H-pyran core substituted with a tetrahydroquinoline moiety and a trifluoromethoxyphenyl group.
- A 4-oxo-4H-pyran ring, a scaffold associated with anti-inflammatory and antimicrobial activity.
- A tetrahydroquinolinylmethyl substituent, a motif common in central nervous system (CNS) targeting agents.
- A trifluoromethoxyphenyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
The combination of these moieties positions the compound as a candidate for further exploration in drug discovery, particularly in neurological or inflammatory disorders.
Properties
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O5/c25-24(26,27)34-18-9-7-17(8-10-18)28-23(31)15-33-22-14-32-19(12-21(22)30)13-29-11-3-5-16-4-1-2-6-20(16)29/h1-2,4,6-10,12,14H,3,5,11,13,15H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBLSVXMARXUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2617-1791 is Phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that transfers the effects of hormones like glucagon and adrenaline.
Mode of Action
F2617-1791 acts as a potent inhibitor of PDE3A . By inhibiting PDE3A, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within the cell. This increase in cAMP levels amplifies the signal carried by hormones and leads to various downstream effects.
Biochemical Pathways
The increase in cAMP levels affects multiple biochemical pathways. One of the key pathways is the cAMP-dependent pathway , where cAMP activates protein kinase A (PKA). PKA then phosphorylates a number of other proteins, leading to changes in cell function. This can result in effects such as relaxation of smooth muscle, increased heart rate, and decreased platelet aggregation.
Result of Action
The inhibition of PDE3A by F2617-1791 leads to a range of cellular effects. These include antimitogenic effects (preventing cell proliferation), antithrombotic effects (preventing blood clots), vasodilatory effects (widening of blood vessels), and cardiotonic effects (increasing the force of heart contractions).
Biological Activity
The compound 2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule with potential biological significance. Its structure includes a tetrahydroquinoline moiety and a pyran ring, which are known to impart various biological activities. This article aims to detail its biological activity, including mechanisms of action, comparison with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.42 g/mol. The structural features include:
- Pyran Ring : Contributes to the compound's stability and potential interactions with biological targets.
- Tetrahydroquinoline Moiety : Known for its pharmacological properties, including antitumor and antimicrobial activities.
- Trifluoromethoxy Phenyl Group : Enhances lipophilicity and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it could interact with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), similar to other compounds in its class.
- Receptor Modulation : It may act as a modulator at various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- DNA Interaction : The compound could intercalate into DNA, affecting replication and transcription processes.
Biological Activity Overview
A summary of biological activities reported for similar compounds includes:
Case Studies
Recent studies have highlighted the potential of compounds related to the target molecule in various therapeutic areas:
- Antimicrobial Activity : A study demonstrated that tetrahydroquinoline derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness depending on the substituents on the quinoline ring .
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Cancer Research : Investigations into the antitumor properties of pyran derivatives have indicated that they can induce apoptosis in cancer cells through modulation of apoptotic pathways .
Scientific Research Applications
Biological Activities
Research indicates that 2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide exhibits several promising biological activities:
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this one demonstrate significant antimicrobial properties against a range of pathogens. The presence of the tetrahydroquinoline moiety is particularly noted for enhancing such effects .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies have indicated that related compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines .
Neuroprotective Effects
Research into tetrahydroquinoline derivatives shows promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in various biological assays:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition against Gram-positive bacteria. |
| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |
| Study C | Neuroprotection | Demonstrated reduced oxidative stress in neuronal cells exposed to neurotoxins. |
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Pyran vs. Pyrimidine/Quinoline Cores: The target compound’s 4-oxo-pyran core differs from the thieno[3,2-d]pyrimidin-4-one in and the quinolin-4-one in . The tetrahydroquinoline substituent in the target compound may enhance blood-brain barrier penetration compared to the dimethoxyphenyl group in ’s quinoline derivative .
Substituent Comparison
- Trifluoromethoxyphenyl (Target) vs.
- Tetrahydroquinoline (Target) vs. Dimethoxyphenyl (): The tetrahydroquinoline moiety increases lipophilicity (logP ~3.5 estimated) compared to the polar dimethoxyphenyl group (logP ~2.8), favoring CNS penetration .
Pharmacological Implications
- Kinase Inhibition Potential: The pyran and tetrahydroquinoline motifs resemble kinase inhibitors targeting cyclin-dependent kinases (CDKs) or tyrosine kinases, as seen in ’s pyrazolopyrimidine derivatives .
- Metabolic Stability :
The trifluoromethoxy group in the target compound may confer longer plasma half-life than ’s trifluoromethyl analog due to reduced oxidative metabolism .
Physicochemical Properties
- Solubility: The tetrahydroquinoline substituent likely reduces aqueous solubility compared to ’s quinoxaline derivatives, which feature polar pyrimidinylthio groups .
- Thermal Stability: The high melting point of ’s compound (302–304°C) suggests strong crystalline packing, a trait the target compound may lack due to its flexible tetrahydroquinoline side chain .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction conditions, including temperature (typically 60–100°C for cyclization steps), solvent choice (polar aprotic solvents like DMF or THF for solubility and reactivity), and reaction time (monitored via TLC or HPLC). Key intermediates, such as the tetrahydroquinoline and pyran-4-one moieties, must be synthesized separately before coupling via nucleophilic substitution or esterification . Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve ≥95% purity.
Q. How can researchers validate the structural integrity of this compound?
Orthogonal analytical techniques are essential:
- NMR Spectroscopy : and NMR confirm the presence of the tetrahydroquinoline methyl group (δ ~3.5–4.0 ppm) and the pyran-4-one carbonyl (δ ~170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] or [M+Na]) with an error margin <5 ppm.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves spatial arrangements of the trifluoromethoxy phenyl group and tetrahydroquinoline .
Q. What are the recommended protocols for assessing purity and stability?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to quantify impurities (<0.5%) .
- Accelerated Stability Studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Hydrolysis of the acetamide group is a common degradation pathway under acidic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Substitution Analysis : Compare analogs with variations in the trifluoromethoxy phenyl group (e.g., replacing CFO with Cl or OCH) to assess impact on target binding .
- Biological Assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure inhibition of kinases or proteases, with IC values calculated using nonlinear regression .
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) into protein targets (e.g., COX-2 or EGFR) to predict binding modes and guide synthetic modifications .
Q. How can contradictions in biological data across studies be resolved?
Discrepancies may arise from differences in assay conditions (e.g., pH, serum proteins) or cellular models. To resolve:
- Standardize Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds in parallel experiments .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out rapid degradation as a cause of false negatives .
- Data Reprodubility : Validate results across ≥3 independent labs using blinded sample analysis .
Q. What computational tools are effective for predicting physicochemical properties?
- LogP and Solubility : Use Schrödinger’s QikProp or ACD/Labs to predict logP (~3.5–4.2) and aqueous solubility (<10 μM), critical for pharmacokinetic profiling .
- pKa Estimation : MoKa or MarvinSuite identifies ionizable groups (e.g., pyran-4-one carbonyl, pKa ~8–10) to guide formulation strategies .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Catalyst Optimization : Replace Pd/C with heterogeneous catalysts (e.g., Pd nanoparticles on silica) to reduce metal leaching and improve yield (>80%) .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance safety and reproducibility .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map critical process parameters (CPPs) and ensure robustness across batches .
Methodological Notes
- Contradictory Evidence : For example, reports higher antimicrobial activity in analogs with fluorophenyl groups, while notes reduced efficacy in similar scaffolds. Resolve by testing under identical MIC (Minimum Inhibitory Concentration) protocols .
- Advanced Characterization : Synchrotron-based FTIR microspectroscopy can localize the compound’s distribution in tissue samples for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
